鲁比昔他林-d6 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ruboxistaurin (RBX), a protein kinase C beta (PKC β) inhibitor, has been studied extensively for its therapeutic potential in diabetic microvascular complications, including diabetic retinopathy, diabetic macular edema, and diabetic peripheral neuropathy. Despite its primary focus on diabetic complications, the molecular and chemical properties of RBX provide significant insights into its synthesis, molecular structure analysis, and chemical reactions and properties.

Synthesis Analysis

The synthesis of Ruboxistaurin involves a multi-step chemical process starting from known precursors to yield Ruboxistaurin as a potent and isoform-selective inhibitor of PKC β. Specific details on the chemical synthesis steps, reagents, and conditions were not directly provided in the available literature. However, the complex synthesis process is tailored to ensure the selective inhibition capability of Ruboxistaurin against PKC β, highlighting its therapeutic significance in targeting diabetic microvascular complications.

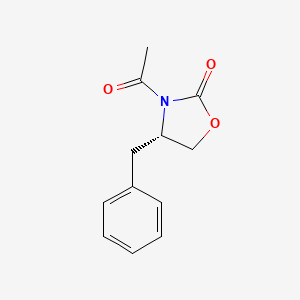

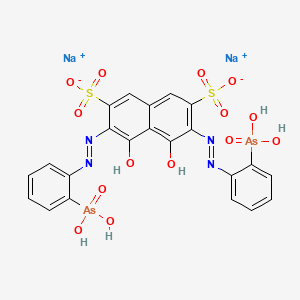

Molecular Structure Analysis

Ruboxistaurin's molecular structure is characterized by its selective inhibition mechanism against PKC β. The structural configuration of Ruboxistaurin is designed to interact specifically with the PKC β isoform, reducing the progression of diabetic complications. The molecular interactions and binding affinities contribute to its effectiveness as a therapeutic agent.

Chemical Reactions and Properties

Ruboxistaurin's chemical properties are central to its role as a PKC β inhibitor. The compound undergoes metabolic reactions within the body, leading to the formation of metabolites. Studies have shown that Ruboxistaurin is highly metabolized in species like dogs, mice, and rats, with primary excretion through feces. The metabolic pathways of Ruboxistaurin involve the formation of N-desmethyl metabolites, which are significant for its pharmacological activity.

Physical Properties Analysis

While specific details on the physical properties of Ruboxistaurin, such as solubility, melting point, and molecular weight, are not provided in the literature, these properties are critical for its formulation and delivery as a therapeutic agent. The development of formulations for oral or intravitreal administration considers these physical properties to maximize bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties of Ruboxistaurin, including its stability, reactivity, and degradation pathways, are essential for its pharmacokinetic profile. Ruboxistaurin's ability to inhibit PKC β effectively is a testament to its chemical design and optimization for therapeutic use.

- Treatment of symptomatic diabetic peripheral neuropathy with ruboxistaurin (Vinik et al., 2005)

- In vivo metabolism of ruboxistaurin in dogs, mice, and rats (Barbuch et al., 2006)

- Clinical safety of ruboxistaurin (McGill et al., 2006)

科学研究应用

糖尿病并发症中的作用机制

鲁比昔他林(鲁比昔他林-d6 盐酸盐的母体化合物)是蛋白激酶 C β (PKC-β) 的抑制剂,在糖尿病微血管并发症中发挥重要作用。PKC-β 在高血糖反应中过度激活,导致血管系统内的多种病理效应。该机制对于理解鲁比昔他林-d6 盐酸盐在糖尿病视网膜病变和肾病中的治疗潜力至关重要。研究表明,鲁比昔他林抑制 PKC-β 可减少视网膜中的血管渗漏、血管生成和缺血,并减少糖尿病肾病中的白蛋白尿并保持肾功能 (G. Javey 等,2010; P. W. Anderson 等,2007)。

糖尿病视网膜病变和肾病中的治疗潜力

鲁比昔他林-d6 盐酸盐通过对 PKC-β 的作用而产生的治疗潜力已在各种研究中得到强调。对于糖尿病视网膜病变,鲁比昔他林已显示出减少视力丧失和中重度患者激光治疗需求的希望。同样,在糖尿病肾病中,它的使用已证明可以减少白蛋白尿并保持肾功能,这标志着一种改善糖尿病患者肾脏结局的新策略 (M. Clarke 等,2007; P. W. Anderson 等,2007)。

临床和临床前见解

临床和临床前研究为鲁比昔他林-d6 盐酸盐的有效性和安全性提供了关键见解。虽然一些试验的主要终点没有达到,但对次要终点的分析已证明其在治疗糖尿病并发症中有效性的证据,表明需要进一步研究以充分了解其益处和局限性。正在进行的研究强调了需要进行大规模前瞻性试验,以确认鲁比昔他林对糖尿病并发症患者的安全性和潜在益处 (G. Javey 等,2010; M. Clarke 等,2007)。

作用机制

Target of Action

Ruboxistaurin-d6 Hydrochloride is a deuterium-labeled form of Ruboxistaurin Hydrochloride . The primary target of Ruboxistaurin-d6 Hydrochloride is Protein Kinase C beta (PKCβ) . PKCβ is an enzyme that plays a crucial role in several signal transduction pathways and is involved in the regulation of various cellular functions, including cell growth, differentiation, and apoptosis .

Mode of Action

Ruboxistaurin-d6 Hydrochloride acts as a selective inhibitor of PKCβ . It exhibits ATP-dependent competitive inhibition of PKCβ . The inhibition constants (Ki) for PKCβ is 2 nM . This means that Ruboxistaurin-d6 Hydrochloride competes with ATP for binding to PKCβ, thereby preventing the phosphorylation and activation of this enzyme .

Biochemical Pathways

PKCβ is involved in numerous cellular processes and signaling pathways, including those related to inflammation, cell growth, and apoptosis .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract. The exact Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Ruboxistaurin-d6 Hydrochloride, as well as their impact on its bioavailability, remain to be determined.

Result of Action

The molecular and cellular effects of Ruboxistaurin-d6 Hydrochloride’s action are likely to be related to its inhibition of PKCβ. By inhibiting this enzyme, Ruboxistaurin-d6 Hydrochloride could potentially modulate various cellular processes controlled by PKCβ, such as cell growth, differentiation, and apoptosis .

未来方向

Ruboxistaurin, an orally active protein kinase C beta (PKC beta) inhibitor, is under development by Eli Lilly with potential as a therapy for diabetic macular oedema and other diabetic angiopathies, including diabetic retinopathy, diabetic peripheral neuropathy and diabetic nephropathy . It is awaiting approvals in the US and Europe for the treatment of diabetic retinopathy .

属性

IUPAC Name |

(18S)-18-[[bis(trideuteriomethyl)amino]methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQIEYDJYFVLPO-DOVGNSRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)

![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)

![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)